

# Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

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## Compound of Interest

Compound Name:	6-[(4-chlorobenzoyl)amino]hexanoic acid
CAS No.:	22834-46-4
Cat. No.:	B404098

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### 1.1 Nomenclature & Classification

- Systematic Name: **6-[(4-chlorobenzoyl)amino]hexanoic acid**
- Synonyms: N-(4-chlorobenzoyl)-ε-aminocaproic acid; 4-chlorobenzoyl-6-aminocaproic acid; N-(p-chlorobenzoyl)-6-aminohexanoic acid.
- CAS Number: Not widely indexed in standard public chemical registries (e.g., CAS Common Chemistry, PubChem) as a standalone commercial entity. It is primarily a research intermediate or custom-synthesized conjugate.
  - Note on Confusion: Do not confuse with Cetaben (CAS 55986-43-1), which is 4-(hexadecylamino)benzoic acid.
- Molecular Formula: C<sub>13</sub>H<sub>16</sub>ClNO<sub>3</sub>
- Molecular Weight: 269.72 g/mol

1.2 Structural Analysis The molecule consists of a 4-chlorobenzoyl moiety (a lipophilic, electron-withdrawing group) linked via an amide bond to  $\epsilon$ -aminocaproic acid (6-aminohexanoic acid), a lysine analog and antifibrinolytic agent.

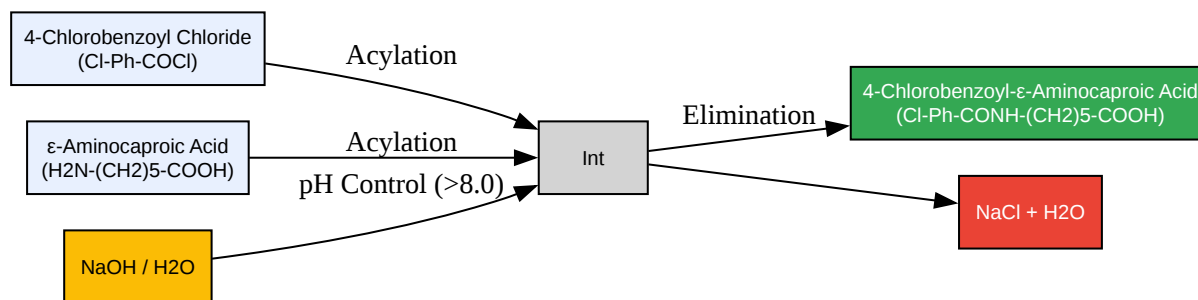
Property	Value
Formula	$C_{13}H_{16}ClNO_3$
MW	269.72 g/mol
Structure	$Cl-C_6H_4-C(=O)-NH-(CH_2)_5-COOH$
Functional Groups	Aryl chloride, Amide, Carboxylic Acid
Predicted pKa	~4.8 (Carboxylic acid)
Solubility	Low in water (acid form); Soluble in alkaline buffers, DMSO, Ethanol

## Part 2: Synthetic Pathway & Process Chemistry

The synthesis of 4-chlorobenzoyl- $\epsilon$ -aminocaproic acid typically follows a Schotten-Baumann acylation protocol, reacting 4-chlorobenzoyl chloride with  $\epsilon$ -aminocaproic acid in an alkaline aqueous medium.

### 2.1 Reaction Scheme

- Reagents: 4-Chlorobenzoyl chloride (Electrophile),  $\epsilon$ -Aminocaproic acid (Nucleophile), NaOH (Base).
- Solvent: Water/Acetone or Water/Dioxane mixture.
- Mechanism: Nucleophilic attack of the  $\epsilon$ -amino group on the acyl chloride carbonyl, followed by elimination of HCl (neutralized by base).



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Caption: Schotten-Baumann synthesis of 4-chlorobenzoyl-ε-aminocaproic acid.

## 2.2 Detailed Protocol

- **Dissolution:** Dissolve 1.0 eq of ε-aminocaproic acid in 1M NaOH (2.2 eq) to deprotonate the carboxylic acid and ensure the amino group is non-protonated.
- **Acylation:** Cool to 0-5°C. Add 1.1 eq of 4-chlorobenzoyl chloride dropwise (dissolved in a minimal amount of acetone if necessary) while maintaining pH > 9 with additional NaOH.
- **Precipitation:** Acidify the reaction mixture to pH 2-3 using 1M HCl. The product, being less soluble in its acidic form, will precipitate as a white solid.
- **Purification:** Filter the precipitate, wash with cold water (to remove NaCl and unreacted acid), and recrystallize from Ethanol/Water.

## Part 3: Pharmacological Mechanism & Biological Applications[2]

While not a mainstream drug, this compound serves as a critical molecular probe and hapten.

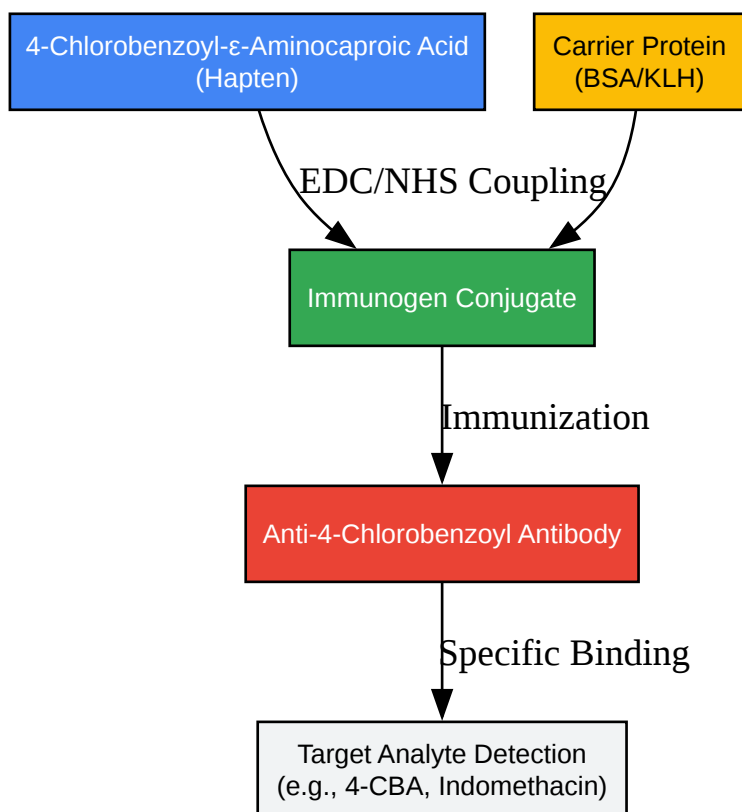
**3.1 Hapten for Immunoassay Development** The 4-chlorobenzoyl moiety is a common structural motif in various drugs (e.g., Bezafibrate, Indomethacin) and environmental contaminants (e.g., 4-chlorobenzoic acid, a metabolite of PCBs).

- **Role:** 4-Chlorobenzoyl-ε-aminocaproic acid acts as a spacer-armed hapten.

- Mechanism: The carboxylic acid tail allows conjugation to carrier proteins (e.g., BSA, KLH) via carbodiimide (EDC/NHS) chemistry, exposing the 4-chlorobenzoyl group to the immune system to generate specific antibodies.

### 3.2 Enzyme Inhibition & Substrate Analog Studies

- Target: 4-Chlorobenzoyl-CoA Dehalogenase.
- Mechanism: In studies of bacterial dehalogenation (e.g., *Arthrobacter* sp.), 4-chlorobenzoyl-CoA is the natural substrate. Analogs like N-(4-chlorobenzoyl)-aminocaproic acid mimic the substrate's steric profile without the labile CoA thioester, serving as a competitive inhibitor or crystallographic ligand to map the active site.



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Caption: Application of 4-chlorobenzoyl-ε-aminocaproic acid as a hapten for antibody generation.

## Part 4: Experimental Protocols

#### 4.1 Synthesis of 4-Chlorobenzoyl- $\epsilon$ -Aminocaproic Acid

- Objective: To synthesize the hapten for conjugation.
- Materials: 4-Chlorobenzoyl chloride (Sigma-Aldrich),  $\epsilon$ -Aminocaproic acid, NaOH, HCl.
- Steps:
  - Dissolve 1.31 g (10 mmol) of  $\epsilon$ -aminocaproic acid in 20 mL of 1M NaOH.
  - Cool to 0°C on ice.
  - Add 1.92 g (11 mmol) of 4-chlorobenzoyl chloride dropwise over 30 mins.
  - Stir at room temperature for 2 hours.
  - Acidify with 2M HCl to pH 2.0.
  - Filter the white precipitate.
  - Recrystallize from EtOH/H<sub>2</sub>O (1:1).
  - Yield: Typically 70-80%.
  - Characterization: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):  $\delta$  12.0 (s, 1H, COOH), 8.5 (t, 1H, NH), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.2 (q, 2H, N-CH<sub>2</sub>), 2.2 (t, 2H, CH<sub>2</sub>-CO), 1.3-1.6 (m, 6H, Alkyl).

#### 4.2 Conjugation to BSA (Immunogen Preparation)

- Objective: Create an immunogen for antibody production.
- Protocol:
  - Dissolve 10 mg of 4-chlorobenzoyl- $\epsilon$ -aminocaproic acid in 1 mL DMF.
  - Add 5 mg NHS (N-hydroxysuccinimide) and 10 mg EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  - Stir for 1 hour to form the active ester.

- Add this solution dropwise to 20 mg BSA dissolved in 2 mL PBS (pH 7.4).
- Stir overnight at 4°C.
- Dialyze against PBS to remove unreacted hapten.

## Part 5: Therapeutic Context & Differentiation

5.1 Distinction from Cetaben It is crucial to differentiate this compound from Cetaben, which is a known hypolipidemic agent.

Feature	4-Chlorobenzoyl- $\epsilon$ -Aminocaproic Acid	Cetaben
Structure	Cl-Ph-CONH-(CH <sub>2</sub> ) <sub>5</sub> -COOH	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>15</sub> -NH-Ph-COOH
Core	4-Chlorobenzoyl + Aminocaproic Acid	4-Aminobenzoic Acid + Hexadecyl chain
CAS	Not widely listed (Research Chemical)	55986-43-1
Function	Hapten, Dehalogenase Inhibitor	Lipid-lowering (PPAR $\alpha$ -independent)

5.2 Potential Therapeutic Analog As a derivative of  $\epsilon$ -aminocaproic acid (a lysine analog that inhibits plasminogen activation), the 4-chlorobenzoyl derivative may retain some antifibrinolytic activity, though the bulky hydrophobic group likely alters its binding affinity for the lysine-binding sites on plasminogen kringle domains.

## References

- PubChem. (2025). Compound Summary: 4-(Hexadecylamino)benzoic acid (Cetaben). National Library of Medicine. Retrieved from [\[Link\]](#)
- Crooks, G. P., & Copley, S. D. (1994).[1] Purification and characterization of 4-chlorobenzoyl CoA dehalogenase from *Arthrobacter* sp.[1] strain 4-CB1.[1] *Biochemistry*, 33(38), 11645-11649. (Context for 4-chlorobenzoyl analogs).

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